



# Preliminary Toxicity Profile of YGL-12: Information Currently Unavailable in Public Domain

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | YGL-12    |           |
| Cat. No.:            | B12372240 | Get Quote |

Despite a comprehensive search for toxicological data, a preliminary toxicity profile for the compound identified as **YGL-12** is not publicly available. While the substance has been noted as a potent Peroxisome Proliferator-Activated Receptor-gamma (PPARy) modulator with potential therapeutic applications for Type 2 Diabetes Mellitus, detailed preclinical safety and toxicity studies are not accessible in the public record.

Information regarding acute and sub-chronic toxicity, genotoxicity, and safety pharmacology of **YGL-12** remains unpublished. Consequently, critical data points such as LD50 (median lethal dose) values, No-Observed-Adverse-Effect-Level (NOAEL), target organ toxicities, and potential effects on vital physiological systems have not been characterized in publicly available literature.

One source identifies **YGL-12** as a promising therapeutic candidate for T2DM, derived from raloxifene-driven benzothiophene structures.[1] Another tangential reference in a patent document lists "YGL 12" within a series of peptide sequences related to cancer treatment, which appears to be distinct from the PPARy modulator and also lacks any associated toxicity data.[2]

Due to the absence of quantitative data and experimental details, the creation of a detailed technical guide, including data tables, experimental protocols, and visualizations of signaling pathways or experimental workflows, as requested, cannot be fulfilled at this time. The



scientific community awaits the publication of preclinical safety and toxicology data to establish a comprehensive profile of **YGL-12**.

### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. CDK5 inhib News LARVOL Sigma [sigma.larvol.com]
- 2. AU2002309873B2 Nucleic acids and corresponding proteins entitled 101P3A11 or PHOR-1 useful in treatment and detection of cancer - Google Patents [patents.google.com]
- To cite this document: BenchChem. [Preliminary Toxicity Profile of YGL-12: Information Currently Unavailable in Public Domain]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b12372240#preliminary-toxicity-profile-of-ygl-12]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote





# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com